N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride
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Overview
Description
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a deuterated phenyl group, a piperidine ring, and a propenamide moiety, making it a subject of interest in the study of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride typically involves multiple steps, including the introduction of the deuterated phenyl group and the formation of the piperidine ring. Common synthetic routes may include:
Deuteration of Phenyl Group: The phenyl group is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amidation Reaction: The final step involves the reaction of the deuterated phenyl-piperidine intermediate with acryloyl chloride to form the propenamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(phenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide
- N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide
Uniqueness
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide, monohydrochloride is unique due to the presence of the deuterated phenyl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying isotope effects and for use in various research applications.
Properties
CAS No. |
2749419-54-1 |
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Molecular Formula |
C22H27ClN2O |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C22H26N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h2-12,21H,1,13-18H2;1H/i4D,7D,8D,11D,12D; |
InChI Key |
YUHNRLIKLNYPDD-QGDUSKDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C)[2H])[2H].Cl |
Canonical SMILES |
C=CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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